(1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol
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Overview
Description
(1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol is a compound that features a piperidine ring substituted with a pyridine moiety and a methanol group. Piperidine derivatives are known for their significant roles in medicinal chemistry, often serving as building blocks for various pharmacologically active compounds .
Preparation Methods
The synthesis of (1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 1-methylpiperidine under reductive amination conditions, followed by reduction of the resulting imine to yield the desired methanol derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The pyridine ring can be hydrogenated to form a piperidine ring under catalytic hydrogenation conditions.
Scientific Research Applications
(1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine moieties allow the compound to bind effectively to these targets, modulating their activity. This binding can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds to (1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol include:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar pharmacological properties.
Pyridine derivatives: Compounds with a pyridine ring often have comparable chemical reactivity and biological activity.
Methanol derivatives: These compounds contain a methanol group, influencing their solubility and reactivity.
What sets this compound apart is its unique combination of these three functional groups, which provides a distinct profile in terms of chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1-methyl-2-pyridin-3-ylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H18N2O/c1-14-7-3-5-11(9-15)12(14)10-4-2-6-13-8-10/h2,4,6,8,11-12,15H,3,5,7,9H2,1H3 |
InChI Key |
PEGYGTJMLPKERQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1C2=CN=CC=C2)CO |
Origin of Product |
United States |
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